molecular formula C11H15N B1354089 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine CAS No. 91245-72-6

1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine

Cat. No. B1354089
CAS RN: 91245-72-6
M. Wt: 161.24 g/mol
InChI Key: FSEUPTSLGGJFNX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is C11H15N . The InChI code is InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 . The Canonical SMILES is C1CC(C2=CC=CC=C2C1)CN .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is 161.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 161.120449483 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

5-HT Receptor Studies

A key area of research involves exploring the compound's interactions with serotonin receptors, particularly the 5-HT7 receptor. Compounds including 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine derivatives have been synthesized and tested for their affinity towards the 5-HT7, 5-HT1A, and 5-HT2A receptors. Studies highlight the importance of the alkyl chain length, the tetrahydronaphthalenyl nucleus, and the substitution pattern on the aryl ring for receptor affinity. Several derivatives demonstrated significant agonistic or antagonistic activity against the 5-HT7 receptor, indicating their potential for therapeutic applications in conditions affected by serotonin levels (Leopoldo et al., 2004).

Chemoenzymatic Synthesis

Another focus is the chemoenzymatic synthesis of derivatives of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, showcasing the utility of these compounds as precursors for more complex molecular structures that can act as receptor agonists. This approach demonstrates the versatility and potential of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine in synthesizing biologically active molecules (Orsini et al., 2002).

Self-Assembly and Nanoarchitecture

Research also extends into the physical sciences, where 1,2,3,4-tetrahydronaphthalene molecules have been examined for their ability to self-assemble into chiral nanoarchitectures. These studies are pivotal for developing new materials with specific molecular orientations, potentially useful in nanotechnology and materials science (Silly et al., 2017).

Synthetic Intermediate for Bioactive Compounds

The compound and its derivatives are important synthetic intermediates for bioactive compounds. Their acylation, followed by selective reduction, demonstrates their utility in synthesizing various bioactive structures. These processes underscore the compound's role in creating molecules with potential therapeutic applications (Wei-dong, 2013).

Fuel Surrogate Studies

In the energy sector, tetralin (1,2,3,4-tetrahydronaphthalene) is studied as a component of transportation fuel surrogates, with research focusing on its autoignition characteristics at various temperatures and pressures. This work is crucial for understanding and improving the performance of alternative fuels (Raza et al., 2020).

Future Directions

1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEUPTSLGGJFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461536
Record name 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91245-72-6
Record name 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-ylmethanamine
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